(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine rings suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Final Coupling: The final step involves coupling the thiazole and piperidine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines or piperidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or piperidines.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole and piperidine rings are known to exhibit antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may act as an enzyme inhibitor or receptor modulator, providing therapeutic benefits in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring may bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It may act as an agonist or antagonist at various receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Signaling Pathways: The compound can modulate signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylthiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- (2,4-Dimethylthiazol-5-yl)(4-(ethylsulfonyl)piperidin-1-yl)methanone
- (2,4-Dimethylthiazol-5-yl)(4-(propylsulfonyl)piperidin-1-yl)methanone
Uniqueness
(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of the isobutylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-12(4)21-14/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDMIIZKUAVBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.